molecular formula C15H10ClN3O4S B2446498 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 330201-09-7

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2446498
CAS No.: 330201-09-7
M. Wt: 363.77
InChI Key: VVGQOBFQJIYQBI-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and a benzamide moiety

Properties

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-4-11-13(7-9)24-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQOBFQJIYQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the nitro group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 2 of the benzamide moiety undergoes reduction to form an amine. Common reducing agents include:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol or THF at ambient pressure.

  • Fe/HCl : Iron powder in hydrochloric acid under reflux.

Example reaction :

5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamideH2/Pd-C5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide}

Key data :

Reagent Conditions Yield Reference
H₂ (1 atm), Pd-CEthanol, 25°C, 12 h85%
Fe, HCl (conc.)Reflux, 4 h78%

The amine product serves as a precursor for further functionalization, such as diazotization or coupling reactions .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient chloro substituent (position 5) undergoes substitution with nucleophiles. The nitro group at position 2 activates the ring toward NAS.

Example reaction with methoxide :

This compound+NaOCH3DMSO, 80°C5-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide\text{this compound} + \text{NaOCH}_3 \xrightarrow{\text{DMSO, 80°C}} \text{5-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide}

Key data :

Nucleophile Solvent Temperature Yield Reference
NaOCH₃DMSO80°C, 6 h72%
NH₃ (aq.)EtOH100°C, 8 h65%

Hydrolysis of the Amide Bond

The amide bond connecting the benzothiazole and benzamide moieties hydrolyzes under acidic or basic conditions:

Acidic hydrolysis :

This compoundHCl (conc.), Δ5-Chloro-2-nitrobenzoic acid+6-Methoxy-1,3-benzothiazol-2-amine\text{this compound} \xrightarrow{\text{HCl (conc.), Δ}} \text{5-Chloro-2-nitrobenzoic acid} + \text{6-Methoxy-1,3-benzothiazol-2-amine}

Basic hydrolysis :

This compoundNaOH (aq.), Δ5-Chloro-2-nitrobenzamide+6-Methoxy-1,3-benzothiazole-2-thiol\text{this compound} \xrightarrow{\text{NaOH (aq.), Δ}} \text{5-Chloro-2-nitrobenzamide} + \text{6-Methoxy-1,3-benzothiazole-2-thiol}

Key data :

Condition Products Yield Reference
6M HCl, reflux, 8 hBenzoic acid + benzothiazolamine90%
2M NaOH, reflux, 6 hBenzamide + benzothiazolethiol82%

Electrophilic Substitution on the Benzothiazole Ring

Nitration :

This compoundHNO3/H2SO45-Chloro-N-(6-methoxy-4-nitro-1,3-benzothiazol-2-yl)-2-nitrobenzamide\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Chloro-N-(6-methoxy-4-nitro-1,3-benzothiazol-2-yl)-2-nitrobenzamide}

Key data :

Electrophile Position Yield Reference
HNO₃/H₂SO₄C-455%

Comparative Reactivity with Analogues

Reactivity trends are observed when comparing derivatives with varying substituents:

Compound Nitro Reduction Rate NAS Efficiency Reference
5-Chloro-N-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamideHigh (k = 0.15 min⁻¹)Moderate (72%)
5-Fluoro-N-(6-methoxybenzothiazol-2-yl)-3-nitrobenzamideModerate (k = 0.09 min⁻¹)High (85%)
Unsubstituted N-(benzothiazol-2-yl)-nitrobenzamideLow (k = 0.03 min⁻¹)Low (45%)

The chloro and nitro groups synergistically enhance electrophilic substitution rates but slightly hinder NAS due to steric effects .

Stability Under Environmental Conditions

The compound degrades under UV light or prolonged heat (>150°C):

Condition Degradation Pathway Half-Life Reference
UV (254 nm), 24 hNitro → Nitroso oxidation8 h
150°C, 48 hAmide hydrolysis + decarboxylation12 h

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of benzothiazole, including 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide, exhibit significant antibacterial properties. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 100 to 250 µg/mL against various bacterial strains.

CompoundMIC (µg/mL)Inhibition (%)
This compound10099
Related Benzothiazole Derivative25098

Anticancer Activity : This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Antitumor Effects

A recent investigation into the antitumor effects of benzothiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in murine models. The study reported a reduction in tumor size by up to 70% in treated groups compared to controls.

Mechanistic Insights

Another study provided insights into the mechanism of action, revealing that the compound induces DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This was evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications in organic synthesis.

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps:

  • Preparation of the benzothiazole ring.
  • Introduction of the nitro group.
  • Formation of the benzamide moiety.

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.

Industrial Applications

In industrial settings, this compound can be utilized in producing advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced thermal stability or antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pentanamide
  • 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

Uniqueness

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H12ClN3O3S
  • Molecular Weight : 343.79 g/mol
  • CAS Number : Not specified in the sources but related compounds are documented.

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives, including compounds similar to this compound, demonstrated notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 250 µg/mL, indicating effective inhibition of bacterial growth .

CompoundMIC (µg/mL)Inhibition (%)
This compound10099
Related Benzothiazole Derivative25098

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, it has been reported that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency .

Case Studies

  • Study on Antitumor Effects : A recent investigation into the antitumor effects of benzothiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in murine models. The study reported a reduction in tumor size by up to 70% in treated groups compared to controls .
  • Mechanistic Insights : Another study provided insights into the mechanism of action, revealing that the compound induces DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This was evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks .

Q & A

Q. What in vitro models best correlate with in vivo efficacy for this compound’s anti-infective potential?

  • Methodological Answer :
  • 3D Tissue Models : Use human intestinal organoids to mimic anaerobic environments relevant to PFOR inhibition .
  • Resistance Studies : Serial passage in Clostridium difficile cultures to assess mutation rates under sublethal drug pressure .

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